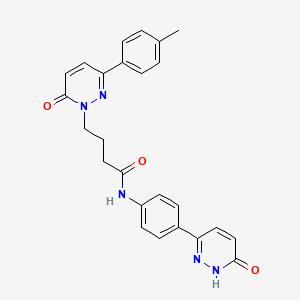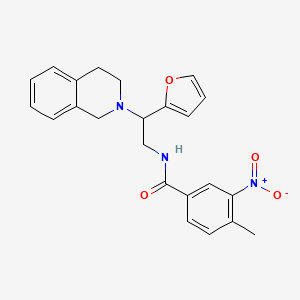![molecular formula C22H21NO4 B2460768 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid CAS No. 2284298-72-0](/img/structure/B2460768.png)
1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid is a complex organic compound with a molecular weight of 349.39 g/mol. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid typically involves multiple steps:
Formation of the Fmoc-protected amine: The starting material, 9H-fluorene, is reacted with chloroformate to introduce the Fmoc group.
Cyclopentene ring formation: The Fmoc-protected amine is then reacted with cyclopentadiene under specific conditions to form the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers can streamline the process, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the free amine .
Scientific Research Applications
1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect the amino group during chain elongation.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Mechanism of Action
The mechanism of action of 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The molecular targets and pathways involved include the specific enzymes and reagents used in the synthesis process .
Comparison with Similar Compounds
Similar Compounds
- 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobut-3-ene-1-carboxylic acid
- 1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclohex-3-ene-1-carboxylic acid
Uniqueness
1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid is unique due to its specific ring structure and the presence of the Fmoc group, which provides stability and selectivity in peptide synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-20(25)22(11-5-6-12-22)14-23-21(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-10,19H,11-14H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSUJQVJYBILPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2460690.png)

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-phenylpropanamide](/img/structure/B2460695.png)




![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2460703.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]bicyclo[6.1.0]nonane-9-carboxamide;hydrochloride](/img/structure/B2460704.png)



